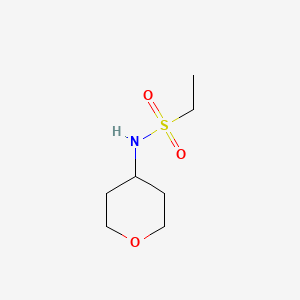
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a hydroxy-methylpyrrolidinyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-1,3-thiazole-5-carbaldehyde with 4-hydroxy-2-methylpyrrolidine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-methanol.
Substitution: 4-Amino-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde.
Scientific Research Applications
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Amino-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde: Similar structure but with an amino group instead of a chloro group.
Uniqueness
4-Chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
4-chloro-2-(4-hydroxy-2-methylpyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H11ClN2O2S/c1-5-2-6(14)3-12(5)9-11-8(10)7(4-13)15-9/h4-6,14H,2-3H2,1H3 |
InChI Key |
QLMVCYVSZUQNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=NC(=C(S2)C=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)


![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
![(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
methanol](/img/structure/B13157755.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)

![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
